molecular formula C16H14BrClO3 B6293239 Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate CAS No. 2404734-41-2

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate

Cat. No.: B6293239
CAS No.: 2404734-41-2
M. Wt: 369.6 g/mol
InChI Key: DVNORNJAKVWTOI-UHFFFAOYSA-N
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Description

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of ethyl, benzyloxy, bromo, and chloro substituents on a benzoate core. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate typically involves multiple steps. One common method is the esterification of 3-(benzyloxy)-6-bromo-2-chlorobenzoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Another approach involves the use of Suzuki-Miyaura coupling reactions, where a boronic ester intermediate is formed and then coupled with an appropriate halide to introduce the benzyloxy group .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo and chloro substituents can be reduced to form the corresponding dehalogenated products.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are often used.

    Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid derivatives, while reduction of the halides can produce the corresponding hydrocarbons.

Scientific Research Applications

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the bromo and chloro substituents can engage in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards biological targets, such as enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(benzyloxy)-2-chlorobenzoate: Lacks the bromo substituent, which may affect its reactivity and biological activity.

    Ethyl 3-(benzyloxy)-6-bromobenzoate: Lacks the chloro substituent, which can influence its chemical properties and applications.

    Ethyl 3-(benzyloxy)-2,6-dichlorobenzoate: Contains an additional chloro substituent, which can enhance its reactivity in certain chemical reactions.

Uniqueness

Ethyl 3-(benzyloxy)-6-bromo-2-chlorobenzoate is unique due to the presence of both bromo and chloro substituents, which provide a distinct set of chemical properties and reactivity patterns

Properties

IUPAC Name

ethyl 6-bromo-2-chloro-3-phenylmethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrClO3/c1-2-20-16(19)14-12(17)8-9-13(15(14)18)21-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNORNJAKVWTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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